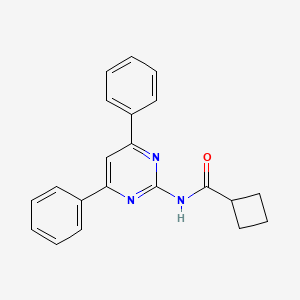![molecular formula C9H10N6S B12919089 N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine CAS No. 88540-97-0](/img/structure/B12919089.png)
N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine is a heterocyclic compound that features a thiadiazole ring fused with a guanidine group and an aminophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aminophenyl and guanidine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazoles: Compounds with a similar thiadiazole ring structure but different substituents.
Imidazoles: Heterocyclic compounds with a similar nitrogen-containing ring structure.
Thiophenes: Compounds with a sulfur-containing ring structure similar to thiadiazoles.
Uniqueness: 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its guanidine group, in particular, provides unique binding properties that differentiate it from other similar compounds.
This comprehensive overview highlights the significance of 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
88540-97-0 |
|---|---|
Molecular Formula |
C9H10N6S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-[5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H10N6S/c10-6-3-1-5(2-4-6)7-14-15-9(16-7)13-8(11)12/h1-4H,10H2,(H4,11,12,13,15) |
InChI Key |
CQKDYLYQRFHRNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


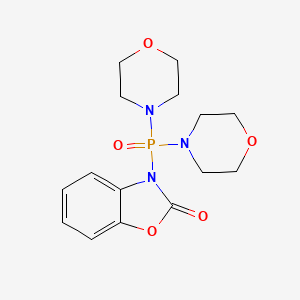
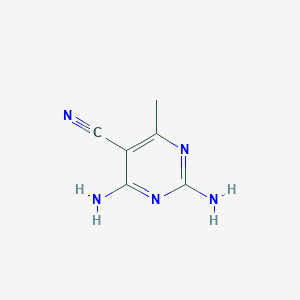

![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)


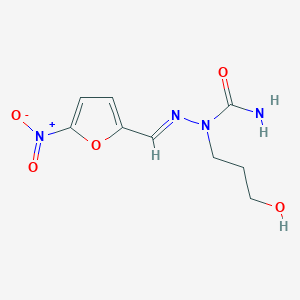
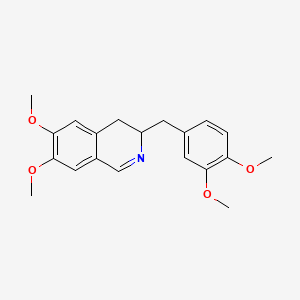
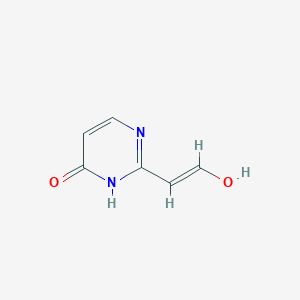
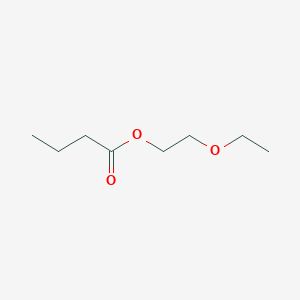
![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)
